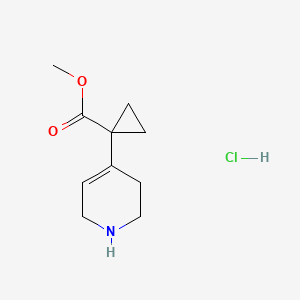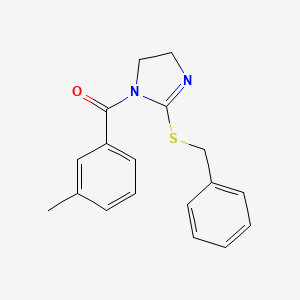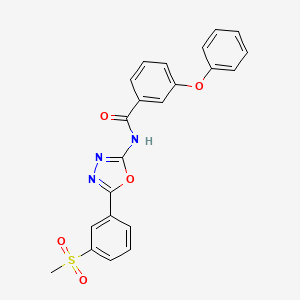
Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate;hydrochloride” is a chemical compound . It is used for pharmaceutical testing . It is related to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin used to cause selective destruction of dopaminergic neurons in animal models of parkinsonism .
Molecular Structure Analysis
The molecular weight of this compound is 217.7 . The IUPAC name is “methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate hydrochloride” and the InChI code is "1S/C10H15NO2.ClH/c1-13-9(12)10(4-5-10)8-2-6-11-7-3-8;/h2,11H,3-7H2,1H3;1H" .Chemical Reactions Analysis
MPTP, a related compound, is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 217.7 . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Anticancer Properties
MTHPC derivatives have shown promise as potential anticancer agents. Researchers have synthesized compounds inspired by bioactive natural products and evaluated their biological activities. Notably, MTHPC derivatives have been investigated for their anti-inflammatory and anticancer effects . Further studies are needed to elucidate their mechanisms of action and optimize their efficacy.
Chemical Markers
MTHPC derivatives could serve as chemical markers. For instance, 1-methyl-1H-1,2,4-triazole has been used as a marker . Similar applications might exist for MTHPC.
Shasline Gedeon, Aisha Montgomery, Madhavi Gangapuram, Kinfe K. Redda, Tiffany W. Ardley. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1), DOI: 10.31579/2690-8794/135. 1-Methyl-1,2,3,6-tetrahydropyridine. NIST Chemistry WebBook. Retrieved from here.
Propiedades
IUPAC Name |
methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-9(12)10(4-5-10)8-2-6-11-7-3-8;/h2,11H,3-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIWYZXMWCNVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2511665.png)

![2-(2,4-dichlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2511667.png)

![3-(3,4-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511670.png)

![1-(2-bromophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511674.png)
![N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2511676.png)
![4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one](/img/structure/B2511678.png)
![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2511683.png)
